N-(2-methoxyphenethyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
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Overview
Description
N-(2-methoxyphenethyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a useful research compound. Its molecular formula is C23H22N4O4 and its molecular weight is 418.453. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
- Pyrrolo[3,2-d]pyrimidine derivatives have been synthesized with a focus on evaluating their potential as cyclooxygenase inhibitors and for their analgesic and anti-inflammatory activities. Compounds derived from similar structures demonstrated significant inhibitory activity, emphasizing the relevance of this chemical scaffold in the development of therapeutic agents (Abu‐Hashem et al., 2020).
Antiviral and Antifungal Applications
- Non-nucleoside analogs of pyrrolo[2,3-d]pyrimidines were explored for their antiviral activities, particularly against human cytomegalovirus (HCMV) and herpes simplex virus (HSV-1). The structural modifications at specific positions on the pyrimidine ring were key to determining the antiviral efficacy of these compounds, highlighting the importance of chemical modifications in tailoring biological activities (Renau et al., 1996).
Cytotoxicity Against Cancer Cells
- Novel pyrazolo[1,5-a]pyrimidine derivatives and their Schiff bases were synthesized and screened for in vitro cytotoxic activity against various human cancer cell lines. These studies provide a foundation for the development of new anticancer agents, showcasing the potential of pyrimidine derivatives in oncological research (Hassan et al., 2015).
Structural and Supramolecular Studies
- Research into the structural modifications of thiazolo[3,2-a]pyrimidines offers insights into their conformational features and how these affect supramolecular aggregation. Such studies are crucial for understanding the molecular basis of the biological activities of these compounds and for designing compounds with desired properties (Nagarajaiah & Begum, 2014).
Mechanism of Action
Target of Action
It is known that pyrimidine derivatives, which this compound is a part of, have a wide range of pharmacological effects including anti-inflammatory, antibacterial, antiviral, antifungal, and antituberculosis .
Mode of Action
It is known that the anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins .
Biochemical Pathways
COX enzymes are needed to convert arachidonic acid into thromboxanes, prostaglandins (PGE 2), and prostacyclins .
Pharmacokinetics
It is known that the degree of lipophilicity, ie, the affinity of this drug for a lipid environment, allows it to diffuse easily into the cells .
Result of Action
It is known that some pyrimidine derivatives demonstrated micromolar inhibitory effects against all tumor cells .
Properties
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-5-methyl-2,4-dioxo-3-phenyl-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O4/c1-26-14-17(21(28)24-13-12-15-8-6-7-11-18(15)31-2)19-20(26)22(29)27(23(30)25-19)16-9-4-3-5-10-16/h3-11,14H,12-13H2,1-2H3,(H,24,28)(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWTHKXCBIGCWLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C(=O)N(C(=O)N2)C3=CC=CC=C3)C(=O)NCCC4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.